1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde
Overview
Description
Oncrasin-1 is a small molecule identified through synthetic lethality screening, specifically targeting cancer cells with mutations in the K-Ras gene. It is known for its potent antitumor activity, particularly against human lung cancer cells with K-Ras mutations. Oncrasin-1 functions as an inhibitor of RNA polymerase II, leading to the suppression of RNA synthesis and inducing apoptosis in cancer cells .
Mechanism of Action
Target of Action
Oncrasin-1, also known as 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde or Oncrasin 1, is a small molecule that primarily targets the C-terminal domain of RNA polymerase II . This enzyme plays a crucial role in the transcription process, which is essential for the expression of genes within a cell .
Mode of Action
Oncrasin-1 interacts with its target by inhibiting the phosphorylation of the C-terminal domain of RNA polymerase II . This interaction leads to a decrease in RNA polymerase II activity, which in turn suppresses RNA processing in general . Additionally, Oncrasin-1 induces the abnormal aggregation of protein kinase C iota (PKCι) in the nucleus of sensitive cells .
Biochemical Pathways
The primary biochemical pathway affected by Oncrasin-1 is the RNA polymerase II transcription pathway . By inhibiting the activity of RNA polymerase II, Oncrasin-1 disrupts the transcription process, leading to a decrease in gene expression . This can have downstream effects on various cellular processes, including cell growth and proliferation .
Pharmacokinetics
It’s known that the compound has shown potent cytotoxic activity against k-ras mutant tumor cells , suggesting that it has sufficient bioavailability to exert its effects within these cells.
Result of Action
The primary result of Oncrasin-1’s action is the induction of apoptosis, or programmed cell death, in cells harboring mutant K-Ras . This is particularly notable in various human lung cancer cells with K-Ras mutations . The compound’s ability to selectively kill these cells while having minimal cytotoxic effects on normal cells highlights its potential as an anticancer agent .
Action Environment
The action of Oncrasin-1 is influenced by the genetic environment of the cells it targets. Specifically, it has shown specificity for cells with K-Ras mutations . This suggests that the presence of such mutations in the cellular environment significantly influences the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Oncrasin-1 selectively induces apoptosis in cells harboring mutant K-Ras . It interacts with atypical protein kinase C (aPKC) PKCι, leading to its abnormal aggregation with splicing factors in the nucleus .
Cellular Effects
Oncrasin-1 has a profound impact on various types of cells and cellular processes. It influences cell function by inducing apoptosis in cells harboring mutant K-Ras . This effect is particularly pronounced in lung cancer cells, where it has been shown to suppress tumor growth .
Molecular Mechanism
The mechanism of action of Oncrasin-1 involves its interaction with PKCι and the subsequent induction of apoptosis . It leads to the abnormal aggregation of PKCι with splicing factors in the nucleus and dissociation between PKCι and CDK9/Cyclin T1 in K-Ras mutant cultures .
Temporal Effects in Laboratory Settings
It has been shown to effectively kill various human lung cancer cells with K-Ras mutations at low or submicromolar concentrations .
Dosage Effects in Animal Models
In animal models, Oncrasin-1 has shown significant antitumor activity. For instance, the in vivo administration of Oncrasin-1 suppressed the growth of K-ras mutant human lung tumor xenografts by more than 70%
Subcellular Localization
Oncrasin-1 has been shown to induce the abnormal aggregation of PKCι in the nucleus of sensitive cells This suggests that Oncrasin-1 may have a nuclear localization
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oncrasin-1 involves the formation of an indole core structure. One common method includes the reaction of 4-chlorobenzyl chloride with indole-3-carbaldehyde in the presence of a base such as potassium carbonate in dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Oncrasin-1 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis techniques and the development of radiolabelled derivatives for in-vivo imaging of mutant K-Ras expression in malignant tumors .
Chemical Reactions Analysis
Types of Reactions: Oncrasin-1 undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorobenzyl group under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the indole core.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom
Scientific Research Applications
Oncrasin-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study RNA polymerase II inhibition and its effects on RNA synthesis.
Biology: Investigated for its role in inducing apoptosis in cancer cells with K-Ras mutations.
Medicine: Explored as a potential therapeutic agent for treating cancers with K-Ras mutations, particularly lung cancer.
Industry: Potential use in the development of diagnostic tools for imaging mutant K-Ras expression in tumors .
Comparison with Similar Compounds
NSC-743380: An analogue of Oncrasin-1 with similar antitumor activity.
NSC-741909: Another analogue with potent antitumor effects.
Comparison: Oncrasin-1 is unique in its ability to induce the aggregation of PKCι and specifically target K-Ras mutant cancer cells. Its analogues, such as NSC-743380 and NSC-741909, have been developed to optimize antitumor activity and safety profiles. NSC-743380, for example, has shown greater antitumor activity and a better safety profile compared to Oncrasin-1 .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRQMXCSSAPUMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997062 | |
Record name | 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00997062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75629-57-1 | |
Record name | 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00997062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oncrasin 1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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